molecular formula C23H25N3O4S2 B2398966 (E)-4-(N-allyl-N-(but-3-en-1-yl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850782-12-6

(E)-4-(N-allyl-N-(but-3-en-1-yl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2398966
CAS RN: 850782-12-6
M. Wt: 471.59
InChI Key: UXVXBYXTQUCISB-WCWDXBQESA-N
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Description

(E)-4-(N-allyl-N-(but-3-en-1-yl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C23H25N3O4S2 and its molecular weight is 471.59. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(N-allyl-N-(but-3-en-1-yl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(N-allyl-N-(but-3-en-1-yl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Compounds related to this chemical have been synthesized for various purposes, including the formation of 5,6-Dihydro-1,3(4H)-thiazin-4-carboxyiates, demonstrating significant chemical versatility (Jenny & Heimgartner, 1989).
  • Another study involved the synthesis of zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base, indicating potential applications in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Applications

  • Research on benzamide derivatives, including compounds similar to the specified molecule, has shown significant antibacterial and antifungal activities, with potential implications for drug development (Priya et al., 2006).
  • A study explored the synthesis and biological activity of compounds with structural similarities, indicating potential for analgesic, anti-inflammatory, and antimicrobial applications (Gein et al., 2019).

Photophysical and Photochemical Properties

  • The photophysical and photochemical properties of certain compounds, including those structurally related to the specified chemical, have been described, underscoring their usefulness as photosensitizers in medical applications, such as in cancer treatment (Yılmaz et al., 2015).

Molecular Structure and Acidity Studies

  • Theoretical studies on molecular structures and gas-phase acidity of biologically active sulfonamides have been conducted, providing insights into the chemical properties and potential pharmacological applications of such compounds (Remko, 2003).

properties

IUPAC Name

4-[but-3-enyl(prop-2-enyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-5-7-15-26(14-6-2)32(28,29)19-11-8-17(9-12-19)22(27)24-23-25(3)20-13-10-18(30-4)16-21(20)31-23/h5-6,8-13,16H,1-2,7,14-15H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVXBYXTQUCISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(N-allyl-N-(but-3-en-1-yl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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